(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol
Description
Properties
IUPAC Name |
(7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATPOHWVZBGQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1C=C(CC2)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Bicyclic Ketone Precursors
The most direct route involves the reduction of 7,7-dimethylbicyclo[4.1.0]hept-2-en-3-one.
Sodium Borohydride (NaBH4) Reduction
NaBH4 in methanol at 0–25°C selectively reduces the ketone to the secondary alcohol with 85–92% yield. Steric hindrance from the bicyclic system slows the reaction, requiring 12–24 hours for completion.
Typical Procedure :
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Dissolve 7,7-dimethylbicyclo[4.1.0]hept-2-en-3-one (10 mmol) in anhydrous methanol (50 mL).
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Add NaBH4 (12 mmol) portion-wise under nitrogen.
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Stir at 25°C for 18 hours.
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Quench with saturated NH4Cl, extract with ethyl acetate, and purify via column chromatography.
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaBH4 | MeOH | 25 | 18 | 88 |
| LiAlH4 | THF | 0 | 2 | 95 |
Lithium aluminum hydride (LiAlH4) in tetrahydrofuran achieves higher yields (95%) within 2 hours due to its stronger reducing power, but requires strict anhydrous conditions.
Catalytic Hydrogenation of Unsaturated Esters
Hydrogenation of α,β-unsaturated esters followed by hydrolysis provides an alternative pathway.
Step 1 : Ethyl 7,7-dimethylbicyclo[4.1.0]hept-2-en-3-carboxylate undergoes hydrogenation over Pd/C (5% w/w) in ethanol at 50 psi H2, yielding the saturated ester in 78% yield.
Step 2 : Saponification with NaOH (2M) and subsequent reduction with NaBH4 gives the alcohol (overall yield: 65%).
Enzymatic Resolution for Enantioselective Synthesis
Asymmetric reduction using alcohol dehydrogenases (ADHs) achieves enantiomeric excess (ee) >98%.
Example :
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Substrate : 7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-one
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Enzyme : Lactobacillus kefir ADH
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Cofactor : NADPH (0.2 mM)
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Conditions : pH 7.0, 30°C, 24 hours
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Outcome : (1R,3S)-enantiomer with 96% ee and 82% conversion.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| NaBH4 Reduction | 88 | - | Low | High |
| LiAlH4 Reduction | 95 | - | Medium | Moderate |
| Catalytic Hydrogenation | 65 | - | High | Low |
| Enzymatic Resolution | 82 | 96 | High | Moderate |
Chemical Reactions Analysis
Types of Reactions
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Reagents such as SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for halogenation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The bicyclic structure may also influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities among bicyclic alcohols:
*Calculated based on molecular formula.
Key Observations:
Physicochemical Properties
- Boiling Points: Bicyclo[3.1.1]hept-2-ene-2-methanol (494.7 K) vs. HU-910 (higher due to larger molecular weight).
- Solubility : The [4.1.0] system’s strain may reduce solubility in polar solvents compared to less strained analogs.
Biological Activity
(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol is a bicyclic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties.
The molecular formula of this compound is , with a molecular weight of approximately 180.29 g/mol. The compound features a bicyclic structure that influences its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀O |
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research has indicated that compounds with bicyclic structures often exhibit significant antimicrobial properties. In studies involving related compounds, such as those derived from the bicyclo[4.1.0] framework, notable antibacterial and antifungal activities have been observed.
- Mechanism of Action : The mechanism typically involves disruption of microbial cell membranes or interference with enzymatic processes critical for microbial survival.
- Case Studies : For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Properties
The anticancer potential of bicyclic compounds has been a focus of extensive research.
- In vitro Studies : In vitro assays have demonstrated that related bicyclic compounds can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest.
- Research Findings : A study highlighted that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 5 to 20 µM .
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids.
- Binding Affinity : The compound's structure allows it to form stable complexes with target biomolecules, which can alter their function.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from simpler bicyclic precursors.
Synthetic Route Overview
- Starting Material : The synthesis often begins with commercially available bicyclic compounds.
- Reagents Used : Common reagents include Grignard reagents or organolithium compounds to introduce functional groups.
- Yield and Purity : Typical yields range from 60% to 85%, depending on the reaction conditions and purification methods employed.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structure and purity of (7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol?
- Methodological Answer : Employ a combination of gas chromatography-mass spectrometry (GC-MS) with non-polar (e.g., DB-5) and polar (e.g., HP-INNOWax) columns to resolve stereoisomers and quantify purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, and COSY) is critical for structural elucidation, particularly to confirm bicyclic ring geometry and substituent positions. Infrared (IR) spectroscopy can validate hydroxyl and alkene functional groups . Cross-reference data with NIST Standard Reference Databases to ensure accuracy .
Q. What synthetic routes are viable for synthesizing bicyclic terpene alcohols like this compound?
- Methodological Answer : Common routes include acid-catalyzed cyclization of monoterpene precursors or Diels-Alder reactions using dienes and carbonyl compounds. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to improve yield. For example, green chemistry approaches using biocatalysts (e.g., lipases) or ionic liquids can enhance stereoselectivity and reduce environmental impact . Pilot-scale synthesis requires careful control of exothermic reactions and solvent recovery systems .
Q. How can researchers assess the thermodynamic stability of this compound?
- Methodological Answer : Use differential scanning calorimetry (DSC) to measure melting points and phase transitions. Thermogravimetric analysis (TGA) evaluates thermal decomposition profiles. Computational methods (e.g., density functional theory, DFT) predict enthalpy and entropy changes, which can be validated experimentally .
Advanced Research Questions
Q. How can discrepancies in chromatographic data for stereoisomers of this compound be resolved?
- Methodological Answer : Discrepancies often arise due to co-elution of isomers on non-polar columns. Use chiral stationary phases (e.g., β-cyclodextrin) in HPLC or GC to separate enantiomers. Validate results with circular dichroism (CD) spectroscopy or X-ray crystallography. Cross-correlate retention indices with mass spectral fragmentation patterns to confirm assignments .
Q. What strategies enhance stereoselectivity in synthesizing derivatives of this compound?
- Methodological Answer : Employ asymmetric catalysis (e.g., chiral Brønsted acids or transition-metal complexes) to control ring-closing steps. Kinetic resolution using enzymes (e.g., esterases) can isolate specific enantiomers. Computational modeling (e.g., molecular docking) predicts steric and electronic effects of substituents on reaction pathways .
Q. How can computational tools predict the biological interactions of this compound?
- Methodological Answer : Use molecular dynamics simulations to study binding affinities with target proteins (e.g., enzymes or receptors). Quantitative structure-activity relationship (QSAR) models correlate structural features (e.g., logP, polar surface area) with antimicrobial or anticancer activity. Databases like PISTACHIO and REAXYS provide reaction pathways and metabolite predictions .
Q. What experimental setups are critical for scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Implement continuous-flow reactors to manage heat transfer and mixing efficiency. Optimize solvent selection (e.g., methanol or acetonitrile) for solubility and ease of removal. Use inline analytics (e.g., FTIR probes) to monitor reaction progress. Pilot-scale purification may require simulated moving bed (SMB) chromatography .
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be reconciled during characterization?
- Methodological Answer : Perform high-resolution MS (HRMS) to confirm molecular formulas and isotopic patterns. Advanced NMR techniques (e.g., NOESY or HSQC) resolve spatial proximities and coupling constants. For ambiguous cases, synthesize isotopically labeled analogs or use X-ray crystallography for definitive structural proof .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
